molecular formula C10H21NO3 B13555772 Tert-butyl (2-hydroxy-2-methylbutyl)carbamate

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate

Cat. No.: B13555772
M. Wt: 203.28 g/mol
InChI Key: NIDUZPHXPDWAHC-UHFFFAOYSA-N
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Description

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate is an organic compound with the molecular formula C10H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 2-hydroxy-2-methylbutyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 2-hydroxy-2-methylbutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-2-methylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. Its ability to act as a protecting group for amines while being easily cleavable under mild conditions makes it particularly valuable in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-methylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-10(5,13)7-11-8(12)14-9(2,3)4/h13H,6-7H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDUZPHXPDWAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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